Lower C–I Bond Dissociation Energy vs Bromo/Chloro
The C–I bond in the target compound has a bond dissociation energy (BDE) of approximately 55 kcal mol⁻¹, compared with 68 kcal mol⁻¹ for the C–Br analog and 81 kcal mol⁻¹ for the C–Cl analog [1]. This 13–26 kcal mol⁻¹ difference means the iodo compound can undergo nucleophilic substitution or reductive cleavage under significantly milder conditions, reducing thermal degradation of sensitive substrates.
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C–I BDE ≈ 55 kcal mol⁻¹ |
| Comparator Or Baseline | 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane: C–Br BDE ≈ 68 kcal mol⁻¹; 1-[(1-Chloro-2-methylpropan-2-yl)oxy]-3-methylcyclohexane: C–Cl BDE ≈ 81 kcal mol⁻¹ |
| Quantified Difference | Iodo BDE is 13 kcal mol⁻¹ lower than bromo and 26 kcal mol⁻¹ lower than chloro |
| Conditions | Gas-phase homolytic bond dissociation energies (literature consensus values for tertiary alkyl halides) |
Why This Matters
Procurement decisions hinging on reaction condition severity should favor the iodo compound when mild, low-temperature protocols are required.
- [1] D.R. Lide, ed., CRC Handbook of Chemistry and Physics, 90th ed., CRC Press, 2009, Section 9, Bond Dissociation Energies. View Source
